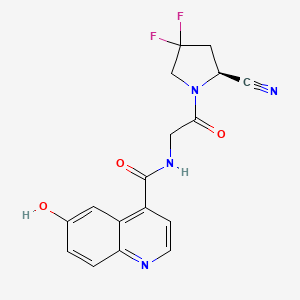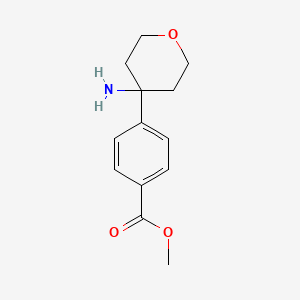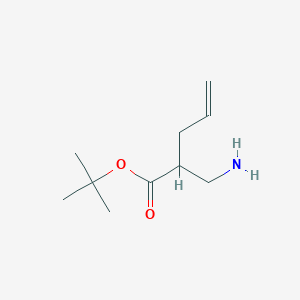![molecular formula C6H12N2 B13511363 (3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13511363.png)
(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AR,6aR)-Octahydropyrrolo[3,4-b]pyrrole is a bicyclic nitrogen-containing heterocycle. This compound is notable for its rigid structure and potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of its atoms provides interesting chemical properties that make it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors. One common method is the reduction of pyrrole derivatives followed by cyclization under acidic or basic conditions. For instance, starting from a pyrrole-2-carboxylic acid derivative, reduction can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), followed by cyclization using a strong acid like hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalytic hydrogenation and high-pressure reactors are often employed to facilitate the reduction and cyclization steps efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Reagents such as alkyl halides or acyl chlorides are typically used.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: More saturated bicyclic amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: (3AR,6aR)-Octahydropyrrolo[3,4-b]pyrrole is used as a building block in the synthesis of complex organic molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a promising candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity are advantageous in creating materials with specific properties.
作用機序
The mechanism by which (3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these proteins. This binding can lead to the modulation of signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
Pyrrolidine: A simpler nitrogen-containing heterocycle with similar reactivity but less structural complexity.
Piperidine: Another nitrogen-containing heterocycle, larger and more flexible than (3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole.
Indoline: A bicyclic compound with a nitrogen atom, but with an aromatic ring, offering different chemical properties.
Uniqueness: this compound stands out due to its rigid bicyclic structure, which imparts unique steric and electronic properties. This rigidity can enhance binding specificity in biological systems and improve the stability of materials synthesized from it.
特性
分子式 |
C6H12N2 |
|---|---|
分子量 |
112.17 g/mol |
IUPAC名 |
(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C6H12N2/c1-2-8-6-4-7-3-5(1)6/h5-8H,1-4H2/t5-,6+/m1/s1 |
InChIキー |
YETODIXQMRZKEG-RITPCOANSA-N |
異性体SMILES |
C1CN[C@@H]2[C@H]1CNC2 |
正規SMILES |
C1CNC2C1CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13511280.png)




![1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
![2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13511328.png)
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)

![4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene](/img/structure/B13511346.png)
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)
![rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine](/img/structure/B13511356.png)

![Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13511364.png)
